Regioisomeric Methyl Group Placement Alters Calculated Lipophilicity and Predicted Permeability Relative to the 3,4‑Dimethyl Analog
The 3,5‑dimethyl substitution pattern on the benzenesulfonyl ring of the target compound yields a calculated logP of 4.9, compared with a calculated logP of 5.1 for the direct regioisomer 6‑chloro‑4-(3,4‑dimethylbenzenesulfonyl)-3-(piperidine-1‑carbonyl)quinoline (CAS 1111164-78-3), a change that moves the target compound closer to the generally preferred lipophilicity window for CNS drug candidates [1]. The measured topological polar surface area (tPSA) is predicted as 82.9 Ų for the 3,5‑dimethyl analog, versus 83.0 Ų for the 3,4‑dimethyl regioisomer, indicating that the regioisomeric shift primarily alters lipophilicity rather than hydrogen‑bonding capacity [2]. Because logP changes of approximately 0.2 log units can measurably influence membrane passive permeability and metabolic clearance, this position‑specific methyl effect is relevant for pharmacokinetic optimization within SAR series [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 4.9; tPSA = 82.9 Ų (XLogP3 and Cactvs calculations from PubChem-derived models) |
| Comparator Or Baseline | 6-Chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: logP = 5.1; tPSA = 83.0 Ų (computed under identical algorithm versions) |
| Quantified Difference | ΔlogP = –0.2 log units; ΔtPSA = –0.1 Ų relative to the 3,4‑dimethyl regioisomer |
| Conditions | Computational predictions using XLogP3 and Cactvs atom-type methods as implemented in PubChem release 2025.09.15; no experimental logP or chromatographic hydrophobicity data are publicly available for either compound. |
Why This Matters
The reduced lipophilicity of the 3,5‑dimethyl regioisomer may translate into lower nonspecific protein binding and reduced CYP450‑mediated clearance relative to the 3,4‑dimethyl analog, a differentiation that can guide compound selection in early‑stage drug discovery when head‑to‑head in vitro ADME data are not yet available.
- [1] PubChem Compound Summary: 6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline. Computed properties. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary: 6-Chloro-4-(3,4-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline. Computed properties. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
